Mmp-9-IN-7
Overview
Description
WAY-299185 is a chemical compound known for its potent inhibitory effects on matrix metalloproteinase-9 (MMP-9). It has a molecular formula of C₁₆H₁₅ClN₄O₂S₂ and a molecular weight of 394.90 g/mol . This compound is primarily used in scientific research to study its effects on various biological pathways and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-299185 involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 5-chloro-2-methoxyaniline with 4-methyl-4,5’-bithiazole-2’-carboxylic acid under specific conditions to form the desired product . The reaction typically requires the use of solvents such as dichloromethane and reagents like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of WAY-299185 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
WAY-299185 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-299185 may result in the formation of a sulfoxide or sulfone derivative, while reduction may yield a thiol derivative .
Scientific Research Applications
WAY-299185 has a wide range of scientific research applications, including:
Chemistry: It is used to study the inhibition of matrix metalloproteinases and their role in various chemical reactions.
Biology: It is used to investigate the biological pathways involving MMP-9 and its effects on cellular processes.
Medicine: It has potential therapeutic applications in treating diseases associated with MMP-9 activity, such as cancer and inflammatory conditions.
Industry: It is used in the development of new drugs and therapeutic agents targeting MMP-9.
Mechanism of Action
WAY-299185 exerts its effects by inhibiting the activity of matrix metalloproteinase-9 (MMP-9). MMP-9 is an enzyme involved in the degradation of extracellular matrix components, which plays a crucial role in various physiological and pathological processes. By inhibiting MMP-9, WAY-299185 can modulate these processes and potentially provide therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to WAY-299185 include:
WAY-170523: Another MMP-9 inhibitor with a similar structure and mechanism of action.
WAY-160318: A compound with inhibitory effects on MMP-2 and MMP-9.
WAY-150138: A broad-spectrum MMP inhibitor with activity against multiple MMPs.
Uniqueness
WAY-299185 is unique due to its high specificity and potency in inhibiting MMP-9. This makes it a valuable tool in scientific research and potential therapeutic applications, as it allows for targeted modulation of MMP-9 activity without affecting other MMPs .
Properties
IUPAC Name |
N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S2/c1-8-14(25-16(18-8)19-9(2)22)12-7-24-15(21-12)20-11-6-10(17)4-5-13(11)23-3/h4-7H,1-3H3,(H,20,21)(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTZTRPBFSCFQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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